molecular formula C17H19FN2O2 B6082670 N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]oxan-4-amine

N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]oxan-4-amine

Cat. No.: B6082670
M. Wt: 302.34 g/mol
InChI Key: CVXXKCWNUVONMX-UHFFFAOYSA-N
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Description

N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]oxan-4-amine is a synthetic organic compound that features a fluorophenoxy group attached to a pyridine ring, which is further connected to an oxan-4-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]oxan-4-amine typically involves multiple steps, starting with the preparation of the fluorophenoxy and pyridine intermediates. One common method involves the nucleophilic substitution reaction of 2-fluorophenol with a suitable pyridine derivative under basic conditions to form the fluorophenoxy-pyridine intermediate . This intermediate is then subjected to further reactions to introduce the oxan-4-amine group, often through a series of coupling and amination reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production might utilize continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]oxan-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]oxan-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]oxan-4-amine involves its interaction with specific molecular targets and pathways. The fluorophenoxy and pyridine moieties are known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c18-15-5-1-2-6-16(15)22-17-13(4-3-9-19-17)12-20-14-7-10-21-11-8-14/h1-6,9,14,20H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXXKCWNUVONMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC2=C(N=CC=C2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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